molecular formula C14H8 B091809 1,8-Diethynylnaphthalene CAS No. 18067-44-2

1,8-Diethynylnaphthalene

Cat. No.: B091809
CAS No.: 18067-44-2
M. Wt: 176.21 g/mol
InChI Key: IENBVLHUZUIOSC-UHFFFAOYSA-N
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Description

1,8-Diethynylnaphthalene is an advanced organic synthon of significant interest in the development of novel functional materials. Its rigid, planar naphthalene core, functionalized with linear ethynyl groups at the 1 and 8 (peri) positions, makes it a prime candidate for constructing conjugated molecular architectures such as molecular wires, dendrimers, and complex polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties . The strategic placement of the ethynyl groups facilitates extension of the pi-conjugated system and participation in cross-coupling reactions, enabling the bottom-up synthesis of well-defined nanostructures and organic electronic components . Researchers utilize this compound to explore fundamental structure-property relationships in material science, particularly in the context of organic light-emitting diodes (OLEDs), organic photovoltaics, and conductive metal-organic frameworks (MOFs). The steric interaction between the substituents in the peri positions can also be exploited to induce unique molecular strain and non-planar geometries, offering a pathway to study conformational dynamics and their impact on solid-state packing and charge transport phenomena.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-diethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBVLHUZUIOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1C(=CC=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939373
Record name 1,8-Diethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18067-44-2, 67665-34-3
Record name 1,8-Diethynylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diethynylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Diethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Validation & Comparative

comparative analysis of polymers derived from 1,8-diethynylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Planning Guide Structure

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Expanding Search Parameters

I am now expanding my search. I'm focusing on comparative analyses of these polymers versus other systems, targeting performance metrics relevant to scientists and drug developers. Simultaneously, I'm seeking detailed experimental protocols and authoritative sources to back up mechanistic claims and establish protocol standards.

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diethynylnaphthalene
Reactant of Route 2
1,8-Diethynylnaphthalene

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